molecular formula C21H20ClN5O5 B457076 N'-((E)-1-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE

N'-((E)-1-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE

Cat. No.: B457076
M. Wt: 457.9g/mol
InChI Key: CXRMYRBVVZVVOV-FOKLQQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-{4-nitro-1H-pyrazol-1-yl}propanohydrazide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-{4-nitro-1H-pyrazol-1-yl}propanohydrazide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The process often includes:

    Preparation of 4-chlorophenoxy methyl intermediate: This involves the reaction of 4-chlorophenol with formaldehyde under basic conditions to form the 4-chlorophenoxy methyl group.

    Formation of the benzylidene intermediate: The 4-methoxybenzaldehyde is reacted with the 4-chlorophenoxy methyl intermediate in the presence of a base to form the benzylidene compound.

    Synthesis of the final product: The benzylidene intermediate is then reacted with 4-nitro-1H-pyrazole and propanohydrazide under acidic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-{4-nitro-1H-pyrazol-1-yl}propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Formation of corresponding oxides or carboxylic acids.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N’-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-{4-nitro-1H-pyrazol-1-yl}propanohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N’-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-{4-nitro-1H-pyrazol-1-yl}propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with cellular receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting gene expression: Influencing the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

N’-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-{4-nitro-1H-pyrazol-1-yl}propanohydrazide can be compared with similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C21H20ClN5O5

Molecular Weight

457.9g/mol

IUPAC Name

N-[(E)-[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]methylideneamino]-3-(4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C21H20ClN5O5/c1-31-20-7-2-15(10-16(20)14-32-19-5-3-17(22)4-6-19)11-23-25-21(28)8-9-26-13-18(12-24-26)27(29)30/h2-7,10-13H,8-9,14H2,1H3,(H,25,28)/b23-11+

InChI Key

CXRMYRBVVZVVOV-FOKLQQMPSA-N

SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CCN2C=C(C=N2)[N+](=O)[O-])COC3=CC=C(C=C3)Cl

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CCN2C=C(C=N2)[N+](=O)[O-])COC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CCN2C=C(C=N2)[N+](=O)[O-])COC3=CC=C(C=C3)Cl

Origin of Product

United States

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